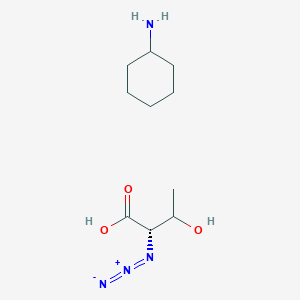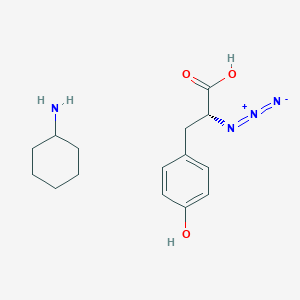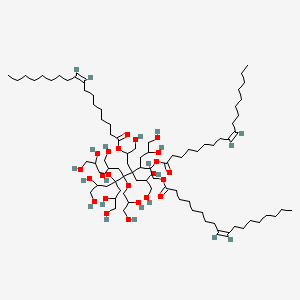
Arochlor 5432
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arochlor 5432 is a type of polychlorinated terphenyl (PCT), a class of compounds that have 2-10 chlorine atoms attached to the biphenyl molecule . It is used as a reference material for environmental analysis and testing . It is typically available in solution form, with cyclohexane often used as the solvent .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple chlorine atoms attached to the biphenyl molecule . The exact structure can vary depending on the number and position of the chlorine atoms .
Physical And Chemical Properties Analysis
This compound is typically found in solution form, with cyclohexane often used as the solvent . The exact physical and chemical properties can vary depending on the specific formulation and concentration of the product .
Scientific Research Applications
Analytical and Environmental Implications
Arochlor 5432 has been identified in environmental samples, such as soils, sediments, and biota, often as a co-presence with polychlorinated biphenyls (PCBs) and polychlorinated terphenyls (PCTs). This identification is critical in understanding the environmental impact and remediation needs at hazardous waste sites. The presence of this compound poses significant analytical challenges due to its similarity to higher-chlorinated PCB Aroclors, making accurate quantification and differentiation difficult with conventional methods. A study highlighted the inadequacy of Florisil adsorption column chromatography, a U.S. Environmental Protection Agency-approved method, for the separation and quantification of PCBs and PCTs when this compound is present. Instead, a method based on alumina column adsorption chromatography showed promise for accurate identification and quantification, suggesting its regulatory significance and potential applicability to other contaminated sites that historically used products containing this compound, such as the hydraulic fluid Pydraul 312A (Pagano, 2000).
Chemical Isotope Analysis for Environmental Monitoring
Compound-specific chlorine isotope analysis (CSIA-Cl) has emerged as a novel method for monitoring in situ degradation of organochlorines in the environment and for source fingerprinting. Research involving the chlorine isotopic composition of individual PCB congeners, including those found in technical mixtures like Arochlor, provided foundational data for applying CSIA-Cl in field studies. This approach is promising for identifying the sources and degradation processes of PCBs in the environment, offering a new avenue for environmental monitoring and remediation efforts (Mandalakis et al., 2008).
Mechanism of Action
Target of Action
Arochlor 5432, a mixture of polychlorinated terphenyls (PCT), has been detected in various biological compartments, suggesting that it interacts with multiple targets within these systems . One primary target of this compound is the hepatic cytochrome P4501A (CYP1A) , an enzyme involved in the metabolism of xenobiotics .
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it has been reported to induce levels of hepatic CYP1A and associated EROD activity in mummichogs . This induction suggests that the effects of this compound may be mediated through Ah receptor binding .
Biochemical Pathways
The induction of hepatic CYP1A by this compound suggests that it affects the xenobiotic metabolism pathway . This pathway is responsible for the breakdown of foreign substances, including pollutants and drugs, in the body. The induction of CYP1A can lead to increased metabolism of these substances, potentially altering their effects on the body .
Pharmacokinetics
Given its detection in various biological compartments, it can be inferred that it is capable of being absorbed and distributed within organisms . Its interaction with the CYP1A enzyme suggests that it undergoes metabolic processes .
Result of Action
The induction of hepatic CYP1A by this compound can lead to changes in the metabolism of xenobiotics . This can potentially alter the effects of these substances on the body. For instance, increased metabolism can lead to faster clearance of drugs, potentially reducing their efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its concentration in sediment and biota was found to decrease with distance downstream from the PCT outfall . This suggests that the distribution of this compound in the environment can influence its bioavailability and, consequently, its effects on organisms .
Safety and Hazards
Arochlor 5432 is classified as a hazardous substance. It is highly flammable and can be harmful if swallowed or inhaled . It can also cause skin and eye irritation, and may have reproductive toxicity . Proper safety measures should be taken when handling this substance, including the use of protective gloves and respiratory protection .
Biochemical Analysis
Biochemical Properties
Arochlor 5432 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the cytochrome P450 enzyme system, particularly the CYP1A isoform. This interaction leads to the induction of hepatic cytochrome P4501A (CYP1A) and associated ethoxyresorufin-O-deethylase (EROD) activity in teleost fish and mammalian systems . The binding of this compound to the aryl hydrocarbon receptor (AhR) is a critical step in this process, as it activates the transcription of genes involved in the metabolism of xenobiotics. Additionally, this compound can interact with other proteins and receptors, potentially disrupting normal cellular functions and signaling pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to the aryl hydrocarbon receptor (AhR) leads to the activation of the AhR signaling pathway, which can result in changes in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammation . Furthermore, this compound has been reported to lower in vitro D-glucose intestinal absorption in mice, indicating its potential impact on nutrient transport and metabolism . These cellular effects can have significant implications for overall cellular health and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, this compound induces the translocation of the receptor to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation . The induction of cytochrome P4501A (CYP1A) and associated EROD activity is a key outcome of this process, highlighting the role of this compound in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known for its chemical stability, which allows it to persist in the environment and biological systems for extended periods . Studies have shown that this compound can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish over time, suggesting that its effects can be sustained with prolonged exposure . Additionally, the degradation of this compound in environmental and biological samples can lead to the formation of metabolites that may have different toxicological properties . Long-term studies are essential to fully understand the temporal effects of this compound on cellular function and health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish and mammals in a dose-dependent manner . Higher doses of this compound are associated with greater induction of CYP1A activity and increased EROD activity, indicating a threshold effect for these responses. At high doses, this compound can also exhibit toxic or adverse effects, including disruption of endocrine function, oxidative stress, and inflammation . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its potential risks and benefits.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The primary metabolic pathway for this compound involves its biotransformation by the cytochrome P450 enzyme system, particularly the CYP1A isoform . This process leads to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. The induction of CYP1A activity by this compound is a key aspect of its metabolism, as it enhances the biotransformation and elimination of the compound from the body . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in xenobiotic metabolism and oxidative stress response.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is highly lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, this compound can bind to intracellular proteins, including the aryl hydrocarbon receptor (AhR), which facilitates its transport to the nucleus . The distribution of this compound within the body is also affected by its binding to plasma proteins, which can influence its bioavailability and tissue accumulation. Understanding the transport and distribution of this compound is crucial for assessing its potential impact on different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound primarily localizes to the cytoplasm, where it binds to the aryl hydrocarbon receptor (AhR) and forms a complex that translocates to the nucleus . Within the nucleus, the this compound-AhR complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are critical for understanding the molecular mechanisms underlying the effects of this compound on cellular function and health.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 5432 involves the chlorination of biphenyl in the presence of a catalyst.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Catalyst (such as iron or aluminum chloride)" ], "Reaction": [ "Biphenyl is chlorinated in the presence of a catalyst to form polychlorinated biphenyls (PCBs).", "The reaction is typically carried out at high temperatures and pressures.", "The resulting mixture of PCBs is then purified to isolate Arochlor 5432, which is a specific mixture of PCBs with a high degree of chlorination.", "The purification process may involve distillation, chromatography, or other separation techniques." ] } | |
CAS RN |
63496-31-1 |
Molecular Formula |
UVCB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)

![(2R)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B1165791.png)

